molecular formula C15H11Cl2FO B3021847 2',5'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-72-4

2',5'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B3021847
CAS No.: 898768-72-4
M. Wt: 297.1 g/mol
InChI Key: NERURKHAQDRVSH-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO and a molecular weight of 297.15 g/mol . It is characterized by the presence of two chlorine atoms, one fluorine atom, and a phenyl group attached to a propiophenone backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 4-fluorobenzaldehyde with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms with a propiophenone backbone makes it a versatile compound for various research applications .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-4-7-14(17)13(9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERURKHAQDRVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644598
Record name 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-72-4
Record name 1-(2,5-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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